

# Application Notes and Protocols for 143B Cell Line Culture

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## For Researchers, Scientists, and Drug Development Professionals

The 143B cell line, derived from a human osteosarcoma, is a valuable in vitro model for cancer research, particularly in studies of bone cancer progression, metastasis, and the development of novel therapeutic agents.[1][2] These cells are characterized by their rapid growth, high transfection efficiency, and thymidine kinase deficiency (TK-), making them resistant to 5-bromo-2'-deoxyuridine (BUdR).[1][3] This document provides a comprehensive guide to the culture and maintenance of the 143B cell line.

**Cell Line Characteristics** 

Characteristic	Description
Origin	Human, Caucasian, 13-year-old female
Tissue	Bone, right femur; Osteosarcoma
Growth Properties	Adherent, epithelial-like morphology[1][4]
Key Features	Thymidine kinase deficient (TK-), resistant to BUdR, high metastatic potential.[1][3]
Doubling Time	Approximately 36 hours[5]
Biosafety Level	BSL-1[4]



### **Culture Media and Reagents**

Successful culture of the 143B cell line is dependent on the appropriate media and supplements. Two common basal media are used, Dulbecco's Modified Eagle Medium (DMEM) and Eagle's Minimal Essential Medium (EMEM).

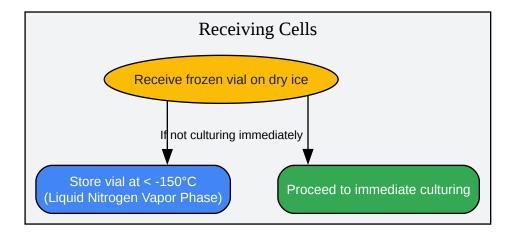
Component	Recommended Formulation
Basal Medium	DMEM, high glucose (4.5 g/L), with 4 mM L-Glutamine, 3.7 g/L NaHCO3, and 1.0 mM Sodium Pyruvate[1][6] OR EMEM (EBSS) with 2mM Glutamine.[3]
Serum	10% Fetal Bovine Serum (FBS)[1][3][6]
Supplements	1% Non-Essential Amino Acids (NEAA)[1][3]
Optional	15 μg/ml Bromo-deoxy Uridine (BUdR) for maintaining TK- phenotype.[3]
Antibiotics	Penicillin/Streptomycin (optional, e.g., 100 units/ml penicillin, 100 mg/ml streptomycin)[6]

Cryopreservation Medium: Complete growth medium supplemented with 10% DMSO.[1][7][8]

# **Experimental Protocols Receiving and Initial Culture of Frozen Cells**

Frozen vials of 143B cells are typically shipped on dry ice and should be immediately transferred to liquid nitrogen storage (vapor phase, below -150°C) upon receipt.[1][4][9]





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Figure 1. Initial handling of frozen 143B cells.

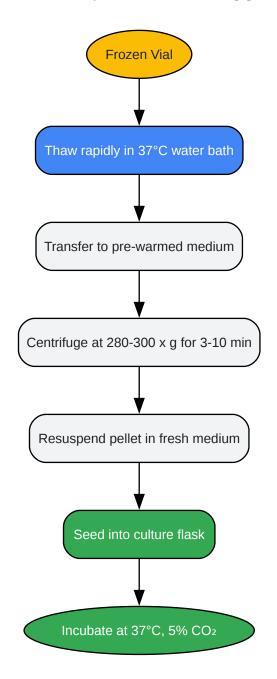
### **Thawing Protocol**

Rapid thawing is crucial to maintain cell viability as some cryoprotectants like DMSO are toxic at temperatures above 4°C.

- Pre-warm complete culture medium to 37°C.[9][10]
- Transfer the frozen vial from liquid nitrogen to a 37°C water bath.[1][9]
- Agitate the vial gently until a small ice crystal remains (approximately 40-60 seconds).[1][9]
- Disinfect the vial with 70% ethanol before opening in a sterile environment.[1][9]
- Transfer the cell suspension into a 15 ml centrifuge tube containing at least 8 ml of prewarmed complete culture medium.[1]
- Centrifuge the cell suspension at approximately 280-300 x g for 3-10 minutes.[1]
- Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.[1][9]
- Transfer the cell suspension to an appropriate culture flask (e.g., T25 or T75). The recommended seeding density is 2.0 x 10<sup>4</sup> to 6.0 x 10<sup>4</sup> viable cells/cm<sup>2</sup>.



Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.[3]



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Figure 2. Workflow for thawing 143B cells.

#### **Subculture Protocol**

143B cells should be subcultured when they reach 70-80% confluency.[3]

Aspirate the culture medium from the flask.

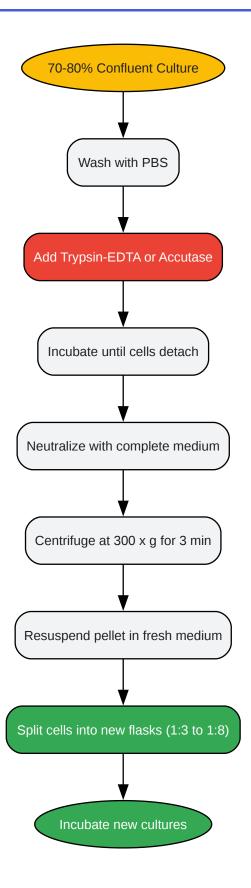
#### Methodological & Application





- Wash the cell monolayer with a calcium and magnesium-free Phosphate-Buffered Saline (PBS).[1]
- Add a suitable dissociation reagent, such as 0.25% Trypsin-EDTA or Accutase, to cover the cell monolayer (e.g., 1-2 ml for a T25 flask).[1][3]
- Incubate at room temperature or 37°C for approximately 8-10 minutes, or until cells detach.
   [1] Gently tap the flask to aid detachment.
- Neutralize the trypsin by adding 2-3 times the volume of complete culture medium.[9]
- Collect the cell suspension and gently pipette to ensure a single-cell suspension.
- Centrifuge the cell suspension at 300 x g for 3 minutes.[1]
- Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
- Dispense the cell suspension into new culture flasks at the desired split ratio. A split ratio of 1:3 to 1:8 is recommended.[3]
- Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.





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Figure 3. Subculture workflow for 143B cells.



#### **Cryopreservation Protocol**

For long-term storage, it is recommended to freeze healthy, actively dividing cells.

- Follow steps 1-7 of the subculture protocol to obtain a cell pellet.
- Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 10% DMSO) to a final concentration of 1x10<sup>6</sup> to 1x10<sup>7</sup> cells/ml.[9]
- Aliquot the cell suspension into sterile cryovials (e.g., 1 ml per vial).
- Place the cryovials in a controlled-rate freezing container that cools at approximately -1°C per minute.[8]
- Place the container in a -80°C freezer for at least 4 hours to overnight.[8][9]
- Transfer the cryovials to a liquid nitrogen storage tank for long-term preservation.[8][9]

### **Quality Control**

Regular quality control is essential to ensure the reliability and reproducibility of experimental results.

- Mycoplasma Testing: Periodically test cultures for mycoplasma contamination using PCRbased assays or luminescence-based detection methods.[1][2]
- Authentication: Verify the identity of the cell line using Short Tandem Repeat (STR) profiling.
   [3]
- Visual Inspection: Daily microscopic examination of cultures for changes in morphology and signs of contamination (bacterial, fungal, or yeast) is recommended.[1][2]

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